Home > Products > Screening Compounds P70890 > N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide -

N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Catalog Number: EVT-5776179
CAS Number:
Molecular Formula: C16H19N3O2S
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-Cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a substituted heterocyclic compound. [] It acts as a human leukocyte elastase (HLE) inhibitor. [] HLE is a serine protease implicated in various inflammatory and destructive diseases. [] Inhibiting HLE is a potential therapeutic strategy for these conditions. [] N-Cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide serves as a research tool for pharmacological, diagnostic, and related studies focusing on HLE and its role in disease processes. []

Applications

N-Cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is primarily highlighted as a research tool for investigating HLE activity and its implications in various diseases. [] It could be used in in vitro assays to:

2-(3-(2-Fluoro-4-Methoxyphenyl)-6-Oxo-1(6H)-Pyridazinyl)-N-1H-Indol-5-Ylacetamide (2N1HIA)

Compound Description: 2N1HIA is a compound that demonstrated significant inhibitory effects on osteoclast differentiation, a process crucial for bone resorption. The study demonstrated that 2N1HIA dose-dependently decreased the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker of osteoclast differentiation, without exhibiting cytotoxicity []. The compound specifically targeted the expression of CD47, an early fusion marker for osteoclasts, and cathepsin K, a protease essential for bone resorption []. This led to reduced bone resorption activity and actin ring formation, essential for osteoclast function [].

MF498 [N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide]

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist shown to effectively relieve joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis []. This compound significantly inhibited inflammation in the adjuvant-induced arthritis (AIA) model, demonstrating comparable efficacy to a selective cyclooxygenase 2 (COX-2) inhibitor []. It was also as effective as a nonsteroidal anti-inflammatory drug (diclofenac) and a selective microsomal prostaglandin E synthase-1 inhibitor (MF63) in alleviating OA-like pain in guinea pigs []. Notably, MF498 displayed good gastrointestinal tolerability and a renal effect similar to a selective COX-2 inhibitor, reducing furosemide-induced natriuresis by approximately 50% [].

Relevance: Although structurally distinct from N-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, MF498 is included due to its involvement in research on inflammation and pain, particularly in arthritis models []. While the target compound's specific biological activity is not defined in the provided context, this shared research area suggests a potential connection warranting further investigation.

2-amino-6-[(1R)-3-cyclohexyl-1-hydroxypropyl]-3H-pteridin-4-one (140296495)

Compound Description: 140296495 emerged as a potential inhibitor of Plasmodium falciparum 6-pyruvoyl tetrahydropterin synthase (PfPTPS), a crucial enzyme in the parasite's folate biosynthesis pathway []. Molecular docking studies revealed that 140296495 exhibited better binding affinity to PfPTPS than the natural substrate, biopterin []. In silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies indicated good pharmacokinetic properties for 140296495 [].

Relevance: While 140296495 belongs to the pteridine class and N-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide belongs to the pyridazinone class, they share a common theme of a six-membered heterocycle with substitutions at specific positions. This structural similarity, particularly the presence of a cyclohexyl group, suggests potential commonalities in their physicochemical properties and biological interactions, despite targeting different enzymes.

2-[5-amino-6-oxo-2-(2-thienyl)-1,6-dihydro-1-pyrimidinyl]-N-(3,3,3-trifluoro-1-isopropyl-2-oxopropyl)acetamide

Compound Description: This compound is identified as an inhibitor of human leukocyte elastase (HLE) []. HLE plays a significant role in inflammatory processes, and inhibitors of this enzyme are potential therapeutic agents for diseases where HLE is implicated.

Relevance: The compound is directly related to N-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide by the presence of the 2-(2-thienyl)-1,6-dihydro-6-oxo-pyrimidinyl moiety. The difference lies in the nitrogen atom at position 1 of the pyrimidine ring, the presence of an amino group at position 5, and the specific amide substituent at the 2-position acetic acid moiety. Despite these differences, the shared core structure suggests potential overlap in their biological activities or binding characteristics.

5-tert-Butyl-2-(4-ethynylphenyl)pyrimidine

Compound Description: This pyrimidine derivative exhibits insecticidal activity by blocking the GABA-gated chloride channel, a key target for insecticides []. Its effectiveness is attributed to the presence of the 5-tert-butyl and 2-(4-ethynylphenyl) substituents, which contribute to high affinity for the receptor []. Studies showed that it blocks the GABA-gated chloride channel at approximately 20 nM in housefly and mouse brain membranes, leading to toxicity in topically treated flies [].

Relevance: This compound exemplifies a class of insecticides that target the GABA-gated chloride channel. While structurally distinct from N-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide, it highlights the importance of specific substitutions on heterocyclic rings in achieving biological activity and targeting specific receptors. This information can be valuable in understanding the structure-activity relationships of the target compound, even if their biological targets differ.

2-[2-chloro-4-(2,3,4,5-tetrahydro-3-oxo-6-pyridazinyl)]-phenoxy-N-(2-(2-morpholinoethyl)-acetamide (RS-1893)

Compound Description: RS-1893 is a cardiotonic agent with both arterial and venous vasodilator properties []. It demonstrates potent in vitro and in vivo cardiotonic activity, likely due to phosphodiesterase-III inhibition []. In animal studies, RS-1893 increased left ventricular contractility, cardiac output, and decreased blood pressure and total peripheral resistance []. Notably, it caused a significant decrease in central venous pressure, indicating venous vasodilation []. RS-1893 is orally active, with its cardiotonic effects lasting for more than 8 hours after administration [].

Relevance: RS-1893 shares the 2-(6-oxo-1(6H)-pyridazinyl)acetic acid core structure with N-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide. The key differences are the absence of the 3-substituent on the pyridazinyl ring and the specific structure of the amide substituent. Despite these differences, the shared core structure highlights the potential of this chemical scaffold for developing compounds with cardiovascular activity, suggesting a possible link to the biological activity of the target compound.

Properties

Product Name

N~1~-cyclohexyl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

IUPAC Name

N-cyclohexyl-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C16H19N3O2S/c20-15(17-12-5-2-1-3-6-12)11-19-16(21)9-8-13(18-19)14-7-4-10-22-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20)

InChI Key

OTPVHVSVLCBFMM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.